

Understanding the Mass Spectrum of N-Benzyl Carvedilol-d5: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of **N-Benzyl Carvedilol-d5**, a deuterated internal standard crucial for the quantitative analysis of N-Benzyl Carvedilol, a known impurity of the antihypertensive drug Carvedilol. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents key data in a structured format for ease of reference.

Introduction to N-Benzyl Carvedilol-d5

N-Benzyl Carvedilol-d5 is the deuterium-labeled analogue of N-Benzyl Carvedilol. The five deuterium atoms are located on the phenyl ring of the benzyl group. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical and impurity profiling methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z).

Chemical Structure:

- Carvedilol Core: Comprises a carbazole moiety linked to a propan-2-ol side chain.
- N-Benzyl Group: A benzyl group is attached to the secondary amine of the side chain.
- Deuterium Labeling: The phenyl ring of the N-benzyl group is perdeuterated (d5).



Predicted Mass Spectrum and Fragmentation

The mass spectrum of **N-Benzyl Carvedilol-d5** is typically acquired using electrospray ionization (ESI) in the positive ion mode. The protonated molecule [M+H]⁺ is the precursor ion for tandem mass spectrometry (MS/MS) analysis.

Precursor Ion

The theoretical exact mass of N-Benzyl Carvedilol is 496.2413 g/mol . With the addition of five deuterium atoms, the molecular weight of **N-Benzyl Carvedilol-d5** is approximately 501.27 g/mol . Therefore, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 502.3.

Fragmentation Pattern

The fragmentation of **N-Benzyl Carvedilol-d5** in MS/MS is predicted to occur at several key bonds, primarily driven by the charge on the protonated amine. The most likely fragmentation pathways involve the cleavage of the C-C and C-N bonds of the side chain.

A logical workflow for identifying and characterizing the mass spectrum of **N-Benzyl Carvedilol-d5** is presented below.



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Caption: Workflow for Mass Spectral Analysis of **N-Benzyl Carvedilol-d5**.

Based on the fragmentation of Carvedilol and related structures, the following product ions are anticipated for **N-Benzyl Carvedilol-d5**:



Predicted Fragment Ion	m/z (approximate)	Origin
[M+H - H ₂ O] ⁺	502.3	Loss of water from the hydroxyl group.
[C15H14NO2] ⁺	256.1	Cleavage of the N-C bond, forming the carbazole-containing fragment.
[C15H12NO]+	222.1	Further fragmentation of the 256.1 ion.
[C7D5CH2NHCH2CH2OC6H4O CH3+H]+	266.2	Cleavage of the C-C bond adjacent to the hydroxyl group.
[C7D5CH2]+	96.1	Formation of the deuterated benzyl cation.
[C7H7]+	91.1	A common fragment from benzyl groups (scrambling can occur).
[C ₈ H ₉ O ₂] ⁺	137.1	Fragment from the methoxyphenoxy-ethyl moiety.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of **N-Benzyl Carvedilol-d5** by LC-MS/MS. Optimization of these parameters is recommended for specific instrumentation and matrices.

Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of **N-Benzyl Carvedilol-d5** in methanol.
- Working Solutions: Prepare serial dilutions of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to the desired concentration range.
- Plasma Sample Preparation (for bioanalysis):



- To 100 μL of plasma, add the internal standard solution.
- \circ Perform protein precipitation by adding 300 μL of acetonitrile.
- Vortex mix for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- \circ Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - o 0-1 min: 30% B
 - o 1-5 min: 30-95% B
 - o 5-6 min: 95% B
 - 6-6.1 min: 95-30% B
 - o 6.1-8 min: 30% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.

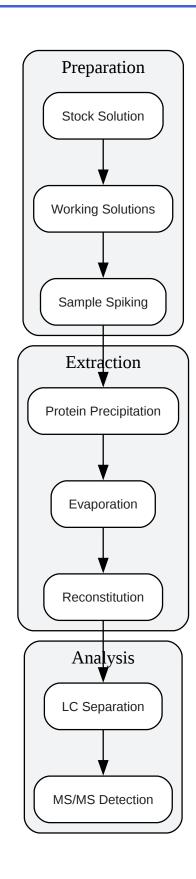


Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): m/z 502.3.
- Product Ions (Q3): Monitor the predicted product ions (e.g., m/z 256.1, 222.1, 96.1). The transition m/z 502.3 → 96.1 is expected to be specific and sensitive.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150 °C.
 - Desolvation Temperature: 400 °C.
 - Desolvation Gas Flow: 800 L/hr.
- Collision Energy: Optimize for the specific instrument and precursor-product pair. A starting point of 20-40 eV is recommended.

The logical relationship between the experimental stages is depicted in the following diagram.





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Caption: Experimental Protocol Workflow.



Data Presentation

The following table summarizes the key mass spectrometric data for N-Benzyl Carvedilol-d5.

Parameter	Value
Compound Name	N-Benzyl Carvedilol-d5
CAS Number	1329792-68-8
Molecular Formula	C31H27D5N2O4
Molecular Weight	501.63
Ionization Mode	ESI+
Precursor Ion [M+H]+ (m/z)	~502.3
Predicted Major Product Ions (m/z)	256.1, 222.1, 96.1
Proposed MRM Transition	m/z 502.3 → 96.1

Conclusion

This guide provides a comprehensive overview of the anticipated mass spectrum of **N-Benzyl Carvedilol-d5**. The provided experimental protocols and fragmentation analysis serve as a valuable resource for researchers and scientists involved in the development of analytical methods for Carvedilol and its related impurities. The specific m/z values and relative abundances of fragment ions should be confirmed empirically using the described methodologies.

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